2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a carboxylic acid functional group and a cyclohexyl-substituted phenyl group, contributing to its unique chemical properties and potential therapeutic uses.
The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid can be derived from various synthetic methodologies involving quinoline-4-carboxylic acid derivatives. These derivatives are synthesized through reactions involving anilines, benzaldehydes, and pyruvic acid, often utilizing techniques such as the Pfitzinger reaction or microwave-assisted synthesis to enhance yields and efficiency .
This compound is classified as a quinoline derivative and specifically falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH). Quinoline compounds are widely recognized in medicinal chemistry for their roles as antibacterial, antifungal, and anticancer agents.
The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid typically involves several key steps:
In one reported synthesis pathway, a mixture of aniline, cyclohexyl-substituted benzaldehyde, and pyruvic acid is heated under reflux conditions in ethanol. The reaction may be catalyzed by bases such as potassium hydroxide to facilitate the formation of the quinoline structure .
The molecular structure of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and quinolines:
The reactivity of this compound is influenced by the electron-donating effects of the cyclohexyl substituent, which can stabilize positive charges during electrophilic reactions .
The biological activity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid may involve mechanisms such as:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications influence biological efficacy .
Relevant analyses include determining solubility profiles and stability under various conditions.
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid has potential applications in:
Given its structural characteristics and biological relevance, this compound represents a valuable target for further research and development in pharmaceutical applications.
The quinoline nucleus—a bicyclic system fusing benzene with pyridine—confers versatile molecular recognition capabilities. Its planar aromatic system facilitates:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₁NO₂ | [3] [9] |
Molecular Weight | 331.41 g/mol | [3] [10] |
SMILES | OC(=O)c₁cc(nc₂c₁cccc₂)c₁ccc(cc₁)C₁CCCCC₁ | [7] [9] |
Storage Conditions | Room temperature | [2] |
CAS Registry Number | 333969-81-6 | [3] [5] |
This molecular architecture permits synthetic diversification at C2, C4, and the quinoline ring, enabling precise bioactivity optimization [4] [7].
The C4-carboxylic acid group serves as a critical pharmacophoric element through:
Target Enzyme | Function of -COOH | Biological Consequence | Ref |
---|---|---|---|
DHODH | Salt bridge with Arg136; H-bond with Tyr356 | IC₅₀ = 9.71–28.3 nM for inhibitors | [6] |
HDAC3 | Coordination with Zn²⁺ (via hydroxamate linker) | Selective HDAC3 inhibition (PIR = 63–74.9%) | [8] |
General | Solubility enhancement | Improved bioavailability (e.g., F = 56% in vivo) | [6] |
Notably, this moiety enables direct enzyme inhibition (e.g., DHODH) or serves as a linker anchor for zinc-binding groups (e.g., hydroxamates in HDAC inhibitors) [6] [8].
Strategic C2-aryl substitution transforms quinoline-4-carboxylic acids into targeted therapeutics:
C2-Substituent | Therapeutic Target | Key Biological Activity | Ref |
---|---|---|---|
4-Cyclohexylphenyl | DHODH | IC₅₀ = 9.71 nM; Oral bioavailability (F=56%) | [6] |
3,5-Difluorophenyl | HDAC1/2/3/6 | HDAC3 selectivity (PIR=74.91% at 2μM) | [8] |
4-(Pyridin-3-yl) | DHODH | Novel H-bond with T63 residue (IC₅₀=26.2 nM) | [6] |
Synthetic accessibility via Pfitzinger condensation (isatin + acetophenone derivatives) enables rapid diversification of C2-aryl groups—critical for structure-activity relationship (SAR) studies [6] [8]. This synthetic leverage facilitates optimization of target engagement while maintaining essential quinoline-carboxylic acid pharmacodynamics [4] [7].
Compound Name | CAS Number |
---|---|
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid | 333969-81-6 |
2-(3,5-Difluorophenyl)quinoline-4-carboxylic acid | Not provided |
2-(4-(Pyridin-3-yl)phenyl)quinoline-4-carboxylic acid | Not provided |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1